molecular formula C15H19N5O2S B12178082 1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12178082
M. Wt: 333.4 g/mol
InChI Key: QBUJJBZGSFXLPY-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the carboxamide group: The carboxamide group can be introduced via amidation reactions using appropriate reagents such as carboxylic acids or their derivatives.

    Attachment of the pyridazinyl and thiazolyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions using suitable halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying biological pathways and interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Interaction with proteins: The compound may interact with proteins, altering their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Piperidine carboxamides: A broader class of compounds with similar core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C15H19N5O2S/c1-10-9-23-15(16-10)17-14(21)11-5-7-20(8-6-11)12-3-4-13(22-2)19-18-12/h3-4,9,11H,5-8H2,1-2H3,(H,16,17,21)

InChI Key

QBUJJBZGSFXLPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

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